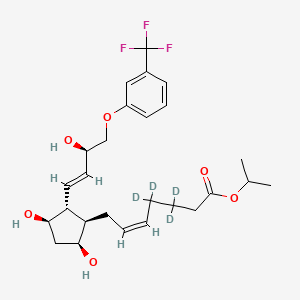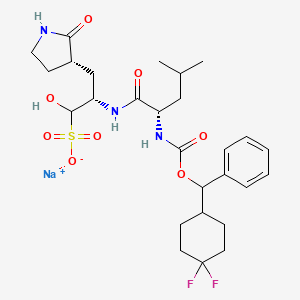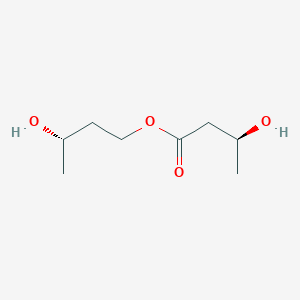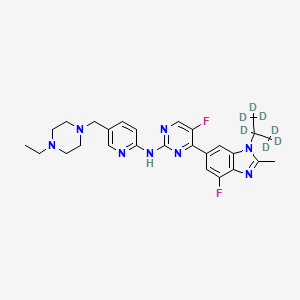
Travoprost-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Travoprost-d4 is a synthetic analog of prostaglandin F2alpha (F2α) and is used primarily in the treatment of elevated intraocular pressure due to open-angle glaucoma or ocular hypertension . It is a selective FP prostanoid receptor agonist, which means it specifically targets and activates these receptors to exert its therapeutic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Travoprost-d4 is synthesized through a series of chemical reactions starting from readily available dichloro-containing bicyclic ketone . The synthetic route involves several key steps, including:
Baeyer–Villiger Monooxygenase (BVMO)-Catalyzed Stereoselective Oxidation: This step involves the oxidation of the bicyclic ketone to form a lactone intermediate with high stereoselectivity.
Ketoreductase (KRED)-Catalyzed Diastereoselective Reduction: This step reduces enones to set the critical stereochemical configurations under mild conditions.
Copper (II)-Catalyzed Regioselective p-Phenylbenzoylation: This step involves the regioselective benzoylation of the secondary alcohol of a diol intermediate.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Travoprost-d4 undergoes several types of chemical reactions, including:
Oxidation: The initial step in its synthesis involves the oxidation of a bicyclic ketone to form a lactone intermediate.
Reduction: The reduction of enones to set the stereochemical configurations is a crucial step in its synthesis.
Substitution: The regioselective benzoylation of the secondary alcohol is an example of a substitution reaction.
Common Reagents and Conditions
Oxidation: Baeyer–Villiger monooxygenase (BVMO) is used as the catalyst.
Reduction: Ketoreductase (KRED) is used as the catalyst.
Substitution: Copper (II) is used as the catalyst for the regioselective benzoylation.
Major Products Formed
The major products formed during the synthesis of this compound include the lactone intermediate, the reduced enone, and the regioselectively benzoylated diol .
Aplicaciones Científicas De Investigación
Travoprost-d4 has several scientific research applications, including:
Mecanismo De Acción
Travoprost-d4 is a prodrug that is absorbed through the cornea and hydrolyzed to its active metabolite, travoprost free acid . The active metabolite then binds to and activates FP prostanoid receptors, leading to increased outflow of aqueous humor from the eye and a subsequent reduction in intraocular pressure .
Comparación Con Compuestos Similares
Similar Compounds
Bimatoprost: Another prostaglandin analog used to lower intraocular pressure.
Latanoprost: A prostaglandin analog with similar applications in the treatment of glaucoma.
Tafluprost: Another prostaglandin analog used in the treatment of elevated intraocular pressure.
Uniqueness
Travoprost-d4 is unique in its high selectivity and full agonism at the FP prostanoid receptor, which results in higher efficacy in reducing intraocular pressure and a reduced risk of off-target side effects compared to other prostaglandin analogs .
Propiedades
Fórmula molecular |
C26H35F3O6 |
|---|---|
Peso molecular |
504.6 g/mol |
Nombre IUPAC |
propan-2-yl (Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C26H35F3O6/c1-17(2)35-25(33)11-6-4-3-5-10-21-22(24(32)15-23(21)31)13-12-19(30)16-34-20-9-7-8-18(14-20)26(27,28)29/h3,5,7-9,12-14,17,19,21-24,30-32H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1/i4D2,6D2 |
Clave InChI |
MKPLKVHSHYCHOC-NJJUMLOVSA-N |
SMILES isomérico |
[2H]C([2H])(CC(=O)OC(C)C)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
SMILES canónico |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate](/img/structure/B12414667.png)

![4,6-difluoro-5-[4-[(2S)-oxan-2-yl]phenyl]-1H-indole-3-carboxylic acid](/img/structure/B12414679.png)
![4-oxo-4-[4-[[4-[[4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carbonyl]amino]phenyl]methyl]piperazin-1-yl]butanoic acid](/img/structure/B12414685.png)


